molecular formula C12H15FO3 B601699 Unii-W9CX35JQ2X CAS No. 870634-36-9

Unii-W9CX35JQ2X

Cat. No. B601699
CAS RN: 870634-36-9
M. Wt: 226.25
InChI Key:
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Description

“Unii-W9CX35JQ2X” is a unique ingredient identifier (UNII) generated by the FDA’s Substance Registration System . It is associated with the compound "Methyl 5-(4-fluorophenyl)-(5S)-hydroxypentanoate" .


Molecular Structure Analysis

A UNII is an alphanumeric identifier linked to a substance’s molecular structure . The molecular formula of “this compound” is C12H15FO3.

Scientific Research Applications

CPW Fed Rectangular Rings-Based Patch Antenna for WLAN/UNII Applications

Singla, Khanna, and Parkash (2019) designed a high-gain, microstrip antenna for WLAN and new UNII standards, offering dual-band operation and demonstrating good return loss characteristics and stable radiation patterns in the desired frequency bands (Singla, Khanna, & Parkash, 2019).

Educational Programs for Translating Research into Innovations

Giordan, Shartrand, Steig, and Weilerstein (2011) discussed the National Collegiate Inventors and Innovators Alliance (NCIIA)'s approach to transforming the translation of scientific research into practical innovations, emphasizing training, education, and financial support for inventors (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Collaborative Working Environment for Environmental Modeling

Şahin, Weihrauch, Dimov, and Alexandrov (2009) aimed to design a collaborative distributed computing environment for the Unified Air Pollution Model (UNI-DEM), demonstrating its application in large scientific applications (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Advances in Liquid-Phase Syntheses of Nanoparticles

Cushing, Kolesnichenko, and O'Connor (2004) highlighted the development of novel materials in chemical research, with a focus on the electronics industry and the progression of technology in creating new semiconducting materials (Cushing, Kolesnichenko, & O'Connor, 2004).

CMOS Front-End for Wireless LAN Applications

Li, Quintal, and Kenneth (2004) demonstrated a dual-band front-end with two gain modes operating in the WLAN and UNII bands, using a single set of RF blocks and achieving significant voltage gain and low noise figures (Li, Quintal, & Kenneth, 2004).

University Nanosat Program

Hunyadi, Ganley, Peffer, and Kumashiro (2004) described the University Nanosat Program (UNP), highlighting its role in training aerospace professionals and its potential for advancing aerospace institutions with innovative technologies and methods (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).

Compact Dual L-Slit Slotted Antenna

Basar, Hossain, Hoque, and Morshed (2012) proposed a compact dual L-slit slotted microstrip antenna for the entire UNII band, covering frequencies for WLAN, Wi-Fi, and Bluetooth, and providing high radiation efficiency and gain (Basar, Hossain, Hoque, & Morshed, 2012).

Applications of Nanoscience and Nanotechnology in Europe

Tolles (1996) visited various European laboratories researching nanostructures, identifying potential applications in information technology, sensors, and new materials (Tolles, 1996).

properties

IUPAC Name

methyl (5S)-5-(4-fluorophenyl)-5-hydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO3/c1-16-12(15)4-2-3-11(14)9-5-7-10(13)8-6-9/h5-8,11,14H,2-4H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLBEUJPMNQIRT-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(C1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC[C@@H](C1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

870634-36-9
Record name Methyl 5-(4-fluorophenyl)-(5S)-hydroxypentanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870634369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL 5-(4-FLUOROPHENYL)-(5S)-HYDROXYPENTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9CX35JQ2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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